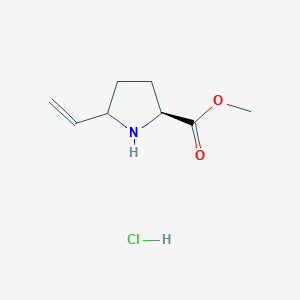

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

methyl (2S)-5-ethenylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h3,6-7,9H,1,4-5H2,2H3;1H/t6?,7-;/m0./s1 |

InChI Key |

RWNZZYTUPQTPSR-JWOPXBRZSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(N1)C=C.Cl |

Canonical SMILES |

COC(=O)C1CCC(N1)C=C.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common approach begins with amino acid derivatives such as glutamic acid or pyroglutamic acid, which provide the pyrrolidine ring skeleton with stereochemical control at the 2-position. For example, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives serve as intermediates for further functionalization to introduce the vinyl group.

Protection and Deprotection Strategies

Amino protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are employed to protect the amino functionality during multi-step synthesis. These groups are introduced early and removed at later stages under acidic conditions, typically using hydrochloric acid or p-toluenesulfonic acid in methanol, which also facilitates esterification.

Introduction of the Vinyl Group

The vinyl substituent at the 5-position is introduced via elimination or substitution reactions on hydroxyl or halogenated intermediates. Chlorination followed by base-induced cyclization is a common method to form the vinyl group while maintaining stereochemical integrity.

Esterification

The methyl ester is typically formed by esterification of the carboxylic acid intermediate using methanol in the presence of acid catalysts such as hydrochloric acid. This step is often combined with deprotection to streamline the synthesis.

Salt Formation

The final step involves conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid, improving the compound’s stability and crystallinity for isolation and purification.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Glutamic acid or pyroglutamic acid | Chiral pyrrolidine intermediate |

| 2 | Amino protection | Boc or Cbz protecting group, mild base | Protected amino intermediate |

| 3 | Hydroxyl group functionalization | Chlorination with chlorinating agent | Halogenated intermediate |

| 4 | Cyclization and vinyl formation | Base-induced elimination, one-pot cyclization | Vinyl-substituted pyrrolidine |

| 5 | Esterification and deprotection | Methanol, HCl or p-toluenesulfonic acid | Methyl ester formation and deprotection |

| 6 | Salt formation | Treatment with HCl | (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride |

Reaction Conditions and Optimization

- Temperature: Decarboxylation and cyclization steps are typically performed between 60°C and 130°C, with organic bases like triethylamine or pyridine used to lower reaction temperatures and improve yields.

- Solvents: Methanol is preferred for esterification and deprotection due to its polarity and ability to dissolve intermediates. Mixed solvents such as acetic acid/methanol are used in decarboxylation steps.

- Catalysts: Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are favored for esterification and deprotection due to their efficiency and ease of removal.

- Purification: Crystallization is the preferred method for isolating intermediates and the final product, ensuring high purity and yield.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Diazomethane or TMS-Diazomethane | Method Using Acid-Catalyzed Esterification and Cyclization |

|---|---|---|

| Catalyst | Rhodium catalyst (expensive) | Hydrochloric acid or p-toluenesulfonic acid (inexpensive) |

| Safety | Low (diazomethane is toxic and explosive) | High (acid catalysis is safer and more operable) |

| Temperature | Very low temperatures required | Moderate temperatures (60-130°C) |

| Industrial feasibility | Low | High |

| Stereoselectivity | Mixture of stereoisomers possible | High stereoselectivity maintained |

| Cost | High due to expensive catalysts and reagents | Lower due to common reagents and simpler conditions |

Summary of Key Research Findings

- The use of glutamic acid derivatives as starting materials provides a stereochemically defined pyrrolidine ring system suitable for further functionalization.

- Acid-catalyzed esterification in methanol is an effective and industrially feasible method for methyl ester formation and deprotection.

- Chlorination followed by base-induced cyclization is a practical approach to introduce the vinyl group at the 5-position with retention of stereochemistry.

- Avoidance of hazardous reagents such as diazomethane and expensive rhodium catalysts improves safety, cost-effectiveness, and scalability.

- Crystallization of intermediates and final products ensures high purity and facilitates industrial production.

Chemical Reactions Analysis

Alkene Reactivity of the Vinyl Group

The vinyl group undergoes characteristic alkene reactions, influenced by electronic and steric factors:

Ester Hydrolysis and Transesterification

The methyl ester group participates in nucleophilic acyl substitution:

Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl, reflux, 6–8 hours.

-

Product : (2S)-5-Vinylpyrrolidine-2-carboxylic acid hydrochloride.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating water attack.

Base-Promoted Hydrolysis

-

Conditions : 2M NaOH, aqueous ethanol, 50°C, 4 hours.

-

Product : Sodium salt of the carboxylic acid.

Transesterification

-

Reagents : Methanol or ethanol with acid catalysts (e.g., H₂SO₄).

-

Product : Ethyl or propyl esters (useful for modifying solubility).

Nucleophilic Substitution at the Ester Group

The carboxylate moiety reacts with nucleophiles under controlled conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | NH₃ in THF, 0°C to RT | 5-Vinylpyrrolidine-2-carboxamide | 78–85% |

| Primary Amines | Et₃N, DCM, room temperature | Substituted amides | 65–72% |

| Alcohols | Acid catalysis (e.g., p-TsOH) | Transesterified products | 80–88% |

Stereochemical Considerations in Reactions

The (2S) configuration influences reaction outcomes:

-

Epoxidation : Preferential formation of cis-epoxide due to steric hindrance from the pyrrolidine ring.

-

Dihydroxylation : Syn addition leads to erythro diol diastereomers, confirmed by X-ray crystallography.

Stability and Side Reactions

-

Thermal Decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ and forming 5-vinylpyrrolidine derivatives.

-

Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO₄) cleaves the vinyl group, yielding ketone byproducts.

Comparative Reactivity with Analogues

While direct structural analogues were excluded from unreliable sources, general trends indicate:

-

Vinyl vs. Allyl Groups : The vinyl group’s lower electron density reduces electrophilic addition rates compared to allyl-substituted pyrrolidines.

-

Ester vs. Amide Hydrolysis : The methyl ester hydrolyzes 10–20× faster than analogous amides under basic conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development, especially targeting neurological disorders. Its structural properties may facilitate interactions with biological targets, making it a candidate for developing novel therapeutics. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Neuroprotective effects

These activities are often assessed using structure-activity relationship (SAR) analyses and computer-aided drug design tools, which help predict the compound's pharmacological profile and guide experimental investigations into its efficacy and safety profiles.

Organic Synthesis

In synthetic organic chemistry, (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride serves as an intermediate for producing more complex molecules. The presence of multiple functional groups allows for various chemical reactions, including:

- Electrophilic addition reactions due to the vinyl group

- Nucleophilic substitution reactions involving the carboxylate group

- Esterification and hydrolysis reactions under specific conditions

These reactions are essential for constructing complex organic frameworks that may have therapeutic or industrial applications.

Mechanism of Action

The mechanism of action of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Substituent Effects: Vinyl Group: The target compound’s vinyl substituent may enhance reactivity (e.g., susceptibility to polymerization or electrophilic addition) compared to methyl () or phenyl () groups. Phenyl Group: The bulky phenyl substituent in (2S,5S)-methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride increases molecular weight (241.71 g/mol) and likely improves lipophilicity, impacting membrane permeability in drug design .

Storage Conditions :

Hazard Profiles

- Toxicity: Methylidene-substituted compounds () carry hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation), likely due to reactive intermediates . The phenyl-substituted analog () lacks explicit hazard data, suggesting milder toxicity .

Table 1: Comparative Analysis of Pyrrolidine Carboxylate Hydrochlorides

*Calculated based on molecular formula.

Notes and Limitations

Hazard Uncertainties: Toxicological properties of many analogs, including the target compound, remain understudied (e.g., notes incomplete toxicological data for related diamines) .

Biological Activity

(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is a chemical compound characterized by a pyrrolidine ring structure, featuring both a vinyl group and a carboxylate functional group. This unique structure positions it as a candidate for various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 188.65 g/mol

The presence of the vinyl group allows for electrophilic addition reactions, while the carboxylate group can undergo nucleophilic substitution reactions. These properties are crucial in synthetic organic chemistry and contribute to the compound's biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-Methyl 4-vinylpyrrolidine-2-carboxylate | Similar pyrrolidine structure; different vinyl position | Potential anti-inflammatory properties |

| (3R)-Methyl 5-vinylpyrrolidine-3-carboxylate | Different stereochemistry; similar functional groups | May exhibit neuroprotective effects |

| Methyl 5-(prop-1-en-1-yl)pyrrolidine-2-carboxylate | Contains propene instead of vinyl; similar reactivity | Investigated for analgesic effects |

These comparisons highlight the potential for this compound to exhibit unique biological activities due to its stereochemistry and functional groups.

The mechanisms through which this compound exerts its biological effects include:

- Anti-inflammatory Activity : Similar compounds have shown to inhibit pro-inflammatory cytokines, suggesting a potential mechanism through which this compound may reduce inflammation.

- Neuroprotective Effects : The structural features may facilitate interactions with neurotransmitter systems, potentially protecting against neurodegenerative processes.

- Analgesic Properties : Compounds in this class have been linked to pain relief mechanisms, possibly through modulation of pain pathways.

Case Studies and Research Findings

Several studies have assessed the biological activity of pyrrolidine derivatives, including this compound:

- A study published in MDPI highlighted the anticancer activity of novel 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The findings suggested that structural modifications could enhance potency while maintaining low cytotoxicity towards non-cancerous cells .

- Another research article focused on the synthesis and evaluation of pyrrole derivatives, demonstrating that certain substitutions on the pyrrole ring significantly improved anti-tuberculosis activity . This indicates that similar strategies could be applied to enhance the efficacy of this compound.

Q & A

(Basic) What synthetic methodologies are recommended for preparing (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride, and how is stereochemical integrity maintained?

Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or metal complexes) to induce the desired (2S) configuration during pyrrolidine ring formation.

- Chiral Resolution : Employ chiral HPLC or SFC (Supercritical Fluid Chromatography) to separate enantiomers post-synthesis, ensuring ≥95% enantiomeric excess (ee) .

- Protection/Deprotection Strategies : Protect the carboxylate group during vinyl substitution to avoid racemization. Post-functionalization, deprotect under mild acidic conditions (e.g., HCl in methanol) to yield the hydrochloride salt .

(Advanced) How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Answer:

- Solubility Profiling : Use standardized solvents (e.g., DMSO, water, ethanol) and techniques like dynamic light scattering (DLS) or nephelometry to quantify solubility. Note that limited solubility data exists for this compound .

- Stability Studies : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation via stability-indicating HPLC to identify conflicting results .

- Data Normalization : Compare results using identical buffers and equipment to minimize variability.

(Basic) What analytical techniques are essential for confirming structural and stereochemical purity?

Answer:

- NMR Spectroscopy : Use H and C NMR to verify the pyrrolidine ring, vinyl group, and carboxylate moiety. Chiral shift reagents (e.g., Eu(hfc)) can confirm the (2S) configuration .

- Chiral HPLC : Employ columns like Chiralpak® IG-3 to resolve enantiomers and validate ≥95% ee .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: 165.618 g/mol for free base; add 36.46 g/mol for HCl salt) .

(Advanced) What experimental designs are optimal for assessing the compound’s stability under biorelevant conditions?

Answer:

- Forced Degradation : Expose the compound to oxidative (HO), thermal (40°C), and photolytic (UV light) stress. Quantify degradation products via LC-MS and compare with control samples .

- pH-Dependent Stability : Prepare buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid). Analyze stability at 37°C over 24 hours using UV spectrophotometry .

- Hygroscopicity Testing : Store the compound at 25°C/60% RH and monitor mass changes gravimetrically to assess moisture sensitivity .

(Basic) How should researchers determine appropriate storage conditions to prevent degradation?

Answer:

- Inert Atmosphere : Store under argon or nitrogen to minimize oxidation of the vinyl group .

- Low-Temperature Storage : Keep at –20°C in amber vials to reduce thermal and photolytic degradation .

- Desiccants : Use silica gel packs to maintain <10% humidity in storage containers .

(Advanced) What strategies are effective for identifying degradation byproducts and elucidating their mechanisms?

Answer:

- LC-MS/MS : Perform fragmentation studies to identify byproduct structures. For example, vinyl group oxidation may yield epoxide or diol derivatives .

- Isotopic Labeling : Use C-labeled compounds to trace degradation pathways via NMR .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict susceptible bonds (e.g., ester or vinyl groups) and validate with experimental data .

(Basic) How can researchers validate the compound’s purity, and what thresholds are acceptable for pharmacological studies?

Answer:

- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm). Acceptable purity: ≥95% for in vitro assays; ≥98% for in vivo studies .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values (e.g., CHNO·HCl) .

- Residual Solvents : Quantify via GC-MS to ensure compliance with ICH Q3C guidelines (e.g., methanol <3000 ppm) .

(Advanced) How can chiral inversion be monitored during long-term stability studies?

Answer:

- Polarimetry : Track optical rotation ([α]) over time. A deviation >±0.5° indicates potential racemization .

- Chiral SFC : Compare retention times of stored samples against fresh enantiopure standards. Use columns like Chiralpak® AD-H for high resolution .

- Kinetic Analysis : Apply Arrhenius models to predict racemization rates at different temperatures .

(Basic) What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

- Toxicity Screening : Conduct Ames tests or zebrafish embryo assays if biological activity is unknown .

(Advanced) How can researchers optimize reaction yields for derivatization (e.g., amidation, ester hydrolysis) of this compound?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction times for ester hydrolysis (e.g., using LiOH in THF/HO) from 12 hours to 30 minutes .

- Catalytic Optimization : Screen Pd(II) catalysts for vinyl group functionalization (e.g., Heck coupling) to improve yields >80% .

- pH Control : Maintain pH 7–8 during amidation to minimize ester hydrolysis side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.